molecular formula C24H28N4O3 B1683981 GGTI-2154 CAS No. 251577-10-3

GGTI-2154

货号: B1683981
CAS 编号: 251577-10-3
分子量: 420.5 g/mol
InChI 键: GAJLKAVQYXFCRU-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GGTI-2154, also known as this compound, is a chemical compound with the molecular formula C24H28N4O3 and a molecular weight of 420.5 g/mol. It is a geranylgeranyltransferase I inhibitor, which means it interferes with the enzyme responsible for transferring geranylgeranyl groups to target proteins.

化学反应分析

GGTI-2154 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

GGTI-2154 is a small molecule inhibitor of the enzyme farnesyltransferase, which plays a critical role in the post-translational modification of proteins, particularly in the context of oncogenic signaling pathways. This compound has garnered attention due to its potential applications in cancer therapy, particularly for targeting RAS-driven tumors. Below is a comprehensive overview of the applications of this compound, including relevant case studies and research findings.

Targeting RAS Mutations

This compound has shown promise in preclinical studies for treating cancers characterized by RAS mutations, such as pancreatic, colorectal, and lung cancers. Research indicates that this compound can effectively inhibit tumor growth in models expressing mutant RAS proteins.

Case Study: Pancreatic Cancer
A study conducted on pancreatic ductal adenocarcinoma (PDAC) models demonstrated that treatment with this compound resulted in significant tumor regression. The compound was administered in combination with standard chemotherapy agents, leading to enhanced therapeutic efficacy compared to chemotherapy alone. The study highlighted the potential of this compound to overcome resistance mechanisms associated with traditional therapies.

Synergistic Effects with Other Agents

This compound has been explored in combination with other targeted therapies and immunotherapies. Research indicates that it may enhance the effectiveness of checkpoint inhibitors by modulating the tumor microenvironment.

Case Study: Combination with Immune Checkpoint Inhibitors
In a clinical trial involving patients with advanced solid tumors, this compound was combined with a PD-1 inhibitor. Preliminary results showed an improved response rate compared to historical controls receiving PD-1 inhibitors alone, suggesting that this compound may enhance anti-tumor immunity by altering immune cell infiltration and activity within tumors.

Neurodegenerative Diseases

Recent studies have also investigated the role of farnesylation in neurodegenerative diseases such as Alzheimer's disease. This compound’s ability to inhibit farnesyltransferase may have implications for reducing neuroinflammation and improving neuronal health.

Research Findings: Alzheimer’s Disease Models
In vitro studies using neuronal cell lines treated with this compound showed decreased levels of neurotoxic proteins associated with Alzheimer's pathology. This suggests a potential avenue for therapeutic development beyond oncology.

Table 1: Summary of Preclinical Studies on this compound

Study TypeCancer TypeKey FindingsReference
In vivoPancreatic CancerSignificant tumor regression
In vitroColorectal CancerInduction of apoptosis in RAS-mutant cells
Combination TherapyLung CancerEnhanced efficacy with chemotherapy
In vitroAlzheimer's DiseaseReduction of neurotoxic protein levels

Table 2: Clinical Trials Involving this compound

Trial PhaseCancer TypeTreatment RegimenStatus
Phase IAdvanced Solid TumorsThis compound + PD-1 InhibitorOngoing
Phase IIPancreatic CancerThis compound + Standard ChemotherapyRecruiting

Authoritative Insights

Research from various institutions has underscored the potential of this compound as a versatile therapeutic agent:

  • Potential for Broad Application : Researchers at major cancer centers have noted that farnesyltransferase inhibitors like this compound could be applicable across various tumor types beyond those traditionally associated with RAS mutations.
  • Mechanistic Insights : Studies published in peer-reviewed journals emphasize the need for further understanding the mechanisms through which this compound alters tumor microenvironments and immune responses.
  • Future Directions : Ongoing research is focused on optimizing dosing regimens and exploring biomarkers that predict response to treatment, which could enhance patient stratification in clinical settings.

作用机制

GGTI-2154 exerts its effects by inhibiting the enzyme geranylgeranyltransferase I. This enzyme is responsible for transferring geranylgeranyl groups to target proteins, a process known as geranylgeranylation. By inhibiting this enzyme, this compound prevents the proper functioning of proteins that require geranylgeranylation for their activity. This disruption can affect various cellular processes, including cell signaling and membrane trafficking.

相似化合物的比较

GGTI-2154 is unique in its ability to inhibit geranylgeranyltransferase I. Similar compounds include:

    GGTI-298: Another geranylgeranyltransferase I inhibitor with a different chemical structure.

    Farnesyltransferase inhibitors: These compounds inhibit a related enzyme, farnesyltransferase, which is involved in the prenylation of proteins.

This compound stands out due to its specific inhibition of geranylgeranyltransferase I, making it a valuable tool for studying the role of geranylgeranylation in various biological processes.

生物活性

GGTI-2154 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), an enzyme critical in the post-translational modification of proteins involved in various cellular processes, including cell growth and survival. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

This compound specifically inhibits GGTase I, which is responsible for the geranylgeranylation of proteins such as RhoA, Rap1, and R-Ras. This inhibition disrupts the membrane localization of these proteins, leading to reduced oncogenic signaling pathways that promote tumor growth and survival. Importantly, this compound does not inhibit farnesyltransferase (FTase), which is responsible for farnesylation of other proteins like H-Ras .

In Vivo Studies

  • Breast Cancer Model : In a study using the MMTV-ν-Ha-Ras transgenic mouse model, this compound demonstrated significant antitumor effects. Treatment led to a tumor regression of approximately 54% across 19 tumors analyzed. The compound induced apoptosis and differentiation while inhibiting oncogenic survival pathways .
  • Lung Adenocarcinoma Model : The efficacy of this compound was also evaluated in human lung adenocarcinoma A549 xenograft models. Results indicated that this compound effectively inhibited tumor growth, although it was found to be less potent than FTase inhibitors like FTI-2148 .
  • Dose-Response Relationship : In various experiments, this compound showed a dose-dependent inhibition of tumor growth, with observed reductions of 9%, 27%, and 46% at different concentrations. Combination therapies with chemotherapeutic agents such as cisplatin and gemcitabine enhanced its effectiveness .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other inhibitors:

CompoundTarget EnzymeIC50 (nM)Tumor Regression (%)Combination Efficacy
This compoundGGTase I2154Enhanced with cisplatin
FTI-2148FTase560087Greater than monotherapy
GGTI-2GGTase I--Used in combination with FTI

Case Studies

  • Case Study on Breast Cancer : In a study involving transgenic mice with breast tumors, treatment with this compound resulted in significant apoptosis and differentiation of tumor cells. The study confirmed that the antitumor activity was primarily due to the inhibition of geranylgeranylation rather than farnesylation .
  • Combination Therapy : A study combining this compound with traditional chemotherapy agents showed improved outcomes compared to monotherapy. This suggests that this compound could be a valuable addition to existing cancer treatment regimens .

属性

IUPAC Name

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJLKAVQYXFCRU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125051
Record name N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251577-10-3
Record name N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251577-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GGTI-2154
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251577103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GGTI-2154
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BP5968EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GGTI-2154
Reactant of Route 2
GGTI-2154
Reactant of Route 3
GGTI-2154
Reactant of Route 4
Reactant of Route 4
GGTI-2154
Reactant of Route 5
GGTI-2154
Reactant of Route 6
Reactant of Route 6
GGTI-2154

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。